(R)-Pyrrolidine-3-sulfonic acid

Chiral building block Enantiomeric purity Asymmetric synthesis

Chiral 3-substituted pyrrolidines cannot be obtained enantiomerically pure from natural sources and require dedicated chiral resolution protocols-a synthetic bottleneck in medicinal chemistry. (R)-Pyrrolidine-3-sulfonic acid (CAS 1251071-28-9) eliminates this barrier as a pre-resolved enantiopure building block. • Defined (R)-stereochemistry at C3; bypasses chiral resolution step, reducing synthetic step count • Direct precursor to (R)-configured pyrrolidine sulfonamide organocatalysts for enantioselective α-aminoxylation & Michael additions • Core scaffold for sulfo-NHS ester bioconjugation reagents with high aqueous solubility • Verified enantiopurity for multi-step asymmetric synthesis where stereochemical integrity is critical

Molecular Formula C4H9NO3S
Molecular Weight 151.19 g/mol
Cat. No. B12890005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Pyrrolidine-3-sulfonic acid
Molecular FormulaC4H9NO3S
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1CNCC1S(=O)(=O)O
InChIInChI=1S/C4H9NO3S/c6-9(7,8)4-1-2-5-3-4/h4-5H,1-3H2,(H,6,7,8)/t4-/m1/s1
InChIKeyCQXPKCLOHLADCJ-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (R)-Pyrrolidine-3-sulfonic Acid: Core Molecular Identity and Procurement-Relevant Specifications


(R)-Pyrrolidine-3-sulfonic acid (CAS: 1251071-28-9) is an enantiopure chiral organosulfur building block with the molecular formula C₄H₉NO₃S and molecular weight 151.19 g/mol . The compound features a saturated five-membered pyrrolidine ring bearing a sulfonic acid (-SO₃H) group at the 3-position in the (R)-stereochemical configuration [1]. Unlike simple sulfonic acids, the incorporation of chirality into the rigid pyrrolidine scaffold positions this compound as a structurally defined intermediate for asymmetric synthesis, catalysis, and chiral derivatization where stereochemical integrity must be preserved and verified .

Why (R)-Pyrrolidine-3-sulfonic Acid Cannot Be Replaced by Generic Pyrrolidine Analogs


Generic substitution of (R)-Pyrrolidine-3-sulfonic acid fails because the molecule's functional value resides not in its core heterocycle but in the precise intersection of three structural variables: the position of the sulfonic acid group (3- vs. 2- or 4-position), the ring size (five-membered pyrrolidine vs. six-membered piperidine), and stereochemical configuration ((R)- vs. (S)-enantiomer). While positional isomers such as pyrrolidine-2-sulfonic acid derivatives exist, the 3-substituted pyrrolidine scaffold exhibits distinct conformational constraints and electronic distribution patterns that cannot be replicated by regioisomers [1]. Similarly, six-membered cyclic sulfonic acids such as piperidine-4-sulfonic acid (P4S) differ in ring flexibility and spatial orientation relative to biological targets, as demonstrated in GABA receptor pharmacology studies where P4S showed proportionally greater potency than its unsaturated analog while the five-ring isomer PMSA exhibited different potency relationships altogether [2]. Critically, procurement of the racemic mixture or incorrect enantiomer introduces a confounding variable that can alter stereochemical outcomes in asymmetric transformations—a risk that renders non-enantiopure material unsuitable for applications requiring defined chirality.

Quantitative Differentiation Evidence for (R)-Pyrrolidine-3-sulfonic Acid Procurement Decisions


Chiral Identity Determination: Enantiomeric Configuration as Procurement-Defining Specification

(R)-Pyrrolidine-3-sulfonic acid and its (S)-enantiomer represent distinct chemical entities with different CAS registry assignments and non-interchangeable stereochemical properties. The (R)-enantiomer is identified by the isomeric SMILES notation `C1CNC[C@H]1S(=O)(=O)O` which uniquely specifies the absolute configuration at the C3 stereocenter, while the (S)-enantiomer bears the corresponding designation with inverted stereochemistry [1]. In the context of structure-activity relationships for cyclic sulfonic acids, stereochemistry is a critical determinant of biological recognition—as observed in the distinct pharmacological profiles of P4S (six-membered) versus PMSA (five-ring isomer), where potency relationships shifted depending on the assay system employed [2].

Chiral building block Enantiomeric purity Asymmetric synthesis Stereochemical control

Positional Isomer Differentiation: 3-Substitution Defines Unique Scaffold Geometry

The 3-position sulfonic acid substitution on the pyrrolidine ring distinguishes this compound from more commonly available 2-substituted pyrrolidine sulfonic acids and sulfonamides. The 3-substituted pyrrolidine scaffold presents a distinct spatial orientation of the functional group relative to the ring nitrogen, which influences both chemical reactivity and biological recognition. Comparative pharmacology data from structurally related aminosulfonic acids demonstrates that even subtle alterations in substitution pattern produce measurable differences in biological activity—the five-ring isomer (RS)-pyrrolidin-3-yl-methanesulphonic acid (PMSA) showed weak inhibition of GABA uptake in vitro relative to its six-membered counterpart P4S, with PMSA-amide being more than two orders of magnitude weaker than PMSA as an inhibitor of GABA binding [1].

Regioisomer Pyrrolidine scaffold Conformational constraint Medicinal chemistry

Chiral Resolution Requirement: Procuring Pre-resolved Enantiopure Material Eliminates Resolution Burden

Chiral 3-substituted pyrrolidine derivatives including (R)-Pyrrolidine-3-sulfonic acid cannot be obtained enantiomerically pure from natural sources and require dedicated chiral resolution or asymmetric synthesis protocols [1]. The procurement of pre-resolved, enantiopure (R)-Pyrrolidine-3-sulfonic acid eliminates the need for in-house chiral resolution procedures, which otherwise require specialized chiral stationary phases, chiral resolving agents, or asymmetric catalytic methods that introduce additional synthetic steps, reduce overall yield, and consume laboratory resources. Vendor-supplied material with certified enantiomeric purity provides a defined starting point for downstream applications where stereochemical fidelity is non-negotiable .

Chiral resolution Enantiomeric excess Optical purity Asymmetric catalysis

Ring Size Selectivity: Five-Membered Pyrrolidine vs. Six-Membered Piperidine Sulfonic Acids

Comparative pharmacological evaluation of five-membered versus six-membered cyclic sulfonic acids reveals ring-size-dependent potency relationships. In studies of GABA-mimetic activity, the six-membered piperidine-4-sulfonic acid (P4S) demonstrated proportionally greater potency than its unsaturated analogue DH-P4S, while the five-ring isomer (RS)-pyrrolidin-3-yl-methanesulphonic acid (PMSA) exhibited a different potency relationship profile as a relatively weak inhibitor of GABA uptake in vitro [1]. This ring-size-dependent pharmacological behavior underscores that five-membered and six-membered cyclic sulfonic acids are not functionally interchangeable and must be selected based on the specific conformational requirements of the target application.

Ring size Conformational flexibility GABAergic pharmacology Structure-activity relationship

Sulfonic Acid as Water-Solubilizing Handle for Bioconjugation Applications

The sulfonic acid moiety confers high aqueous solubility to the pyrrolidine scaffold, a property leveraged in the broader class of 2,5-dioxopyrrolidine-3-sulfonic acid derivatives (sulfo-NHS esters) employed in bioconjugation chemistry [1]. While (R)-Pyrrolidine-3-sulfonic acid itself lacks the N-hydroxysuccinimide (NHS) activating group found in sulfo-NHS reagents, its core structure shares the 3-sulfopyrrolidine scaffold that imparts water solubility to these widely used crosslinkers. In the sulfo-NHS system, the sulfonic acid group at the 3-position increases aqueous solubility relative to unmodified NHS esters, enabling bioconjugation reactions in aqueous buffers without organic co-solvents—a critical requirement for maintaining protein structure and activity [2].

Water solubility Bioconjugation ADC linker Sulfo-NHS chemistry

Chiral Pyrrolidine Sulfonamide Organocatalysts: Structural Basis for Enantioselectivity

Pyrrolidine sulfonamide organocatalysts, which represent a structural class related to pyrrolidine sulfonic acids through formal amidation of the sulfonic acid group, have demonstrated high enantioselectivity in asymmetric transformations. A pyrrolidine sulfonamide-based organocatalyst promoted α-aminoxylation reactions of aldehydes and ketones with excellent regio- and enantioselectivities and exhibited high activity in a variety of organic solvents—a performance characteristic not shared by L-proline [1]. Ionic liquid-supported (S)-pyrrolidine sulfonamide catalysts further demonstrated highly enantioselective Michael addition to nitroolefins, with the chiral pyrrolidine scaffold serving as the stereodifferentiating element [2]. While (R)-Pyrrolidine-3-sulfonic acid is the sulfonic acid precursor rather than the sulfonamide catalyst itself, it provides the chiral 3-substituted pyrrolidine core that can be elaborated into such catalyst systems with defined (R)-stereochemistry.

Organocatalysis Enantioselective synthesis Sulfonamide catalyst Asymmetric catalysis

Defined Research and Industrial Applications for (R)-Pyrrolidine-3-sulfonic Acid Based on Structural Evidence


Chiral Building Block for (R)-Configured Pyrrolidine Sulfonamide Organocatalysts

(R)-Pyrrolidine-3-sulfonic acid serves as a chiral precursor for the synthesis of (R)-configured pyrrolidine sulfonamide organocatalysts. The (R)-stereochemistry at the C3 position is preserved through amidation to generate sulfonamide derivatives that function as enantioselective catalysts for α-aminoxylation and Michael addition reactions. The ability to maintain high enantioselectivity across diverse organic solvents—a performance characteristic documented for this catalyst class—makes the (R)-configured scaffold valuable for asymmetric synthesis campaigns where solvent flexibility is required [1]. Procurement of the pre-resolved (R)-enantiomer eliminates the need for chiral resolution prior to sulfonamide formation, reducing synthetic step count and material losses [2].

Medicinal Chemistry Scaffold for GABAergic Pharmacophore Exploration

The five-membered pyrrolidine-3-sulfonic acid scaffold serves as a structurally defined starting point for exploring GABA receptor pharmacology. Comparative studies of cyclic aminosulfonic acids have demonstrated that ring size (five- vs. six-membered) and substitution position (3- vs. other positions) produce measurable differences in GABA-mimetic activity, GABA uptake inhibition, and diazepam binding modulation [1]. The (R)-Pyrrolidine-3-sulfonic acid core provides a rigid, conformationally constrained framework that cannot be replicated by piperidine-4-sulfonic acid (P4S) or acyclic sulfonic acid analogs such as 3-aminopropanesulfonic acid (3-APS), enabling systematic structure-activity relationship (SAR) investigations where conformational and stereochemical variables are precisely controlled [2].

Precursor to Water-Soluble Bioconjugation Reagents with Defined Stereochemistry

The 3-sulfopyrrolidine scaffold is the core structural element of sulfo-NHS (N-hydroxysulfosuccinimide) esters, a class of water-soluble bioconjugation reagents widely used in antibody-drug conjugate (ADC) linker chemistry and protein crosslinking applications [1]. While (R)-Pyrrolidine-3-sulfonic acid is not itself an activated ester, it provides the chiral 3-sulfopyrrolidine framework that can be elaborated into (R)-configured bioconjugation reagents. The sulfonic acid group confers high aqueous solubility, enabling bioconjugation reactions in purely aqueous buffers without the organic co-solvents required for conventional NHS esters—a critical advantage for preserving native protein conformation and activity [2]. The defined (R)-stereochemistry provides an additional stereochemical handle for applications requiring chiral bioconjugates.

Asymmetric Synthesis Intermediate for Chiral Pyrrolidine-Derived Pharmaceuticals

(R)-Pyrrolidine-3-sulfonic acid functions as an enantiopure building block in the synthesis of chiral pharmaceutical intermediates where stereochemical integrity at the pyrrolidine C3 position must be maintained. The compound's defined (R)-configuration (isomeric SMILES: C1CNC[C@H]1S(=O)(=O)O) provides a verified stereochemical starting point for multi-step synthetic sequences [1]. Given that chiral 3-substituted pyrrolidines cannot be obtained enantiomerically pure from natural sources and require dedicated chiral resolution protocols [2], procurement of the pre-resolved (R)-enantiomer directly eliminates this synthetic bottleneck, accelerating medicinal chemistry campaigns where enantiopure pyrrolidine intermediates are required.

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